molecular formula C25H21ClN4O5 B5223158 1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea

1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea

Cat. No.: B5223158
M. Wt: 492.9 g/mol
InChI Key: ZCPKJBLUVKYQFR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea is a synthetic organic compound It features a urea backbone with various functional groups, including chlorophenyl, nitrophenyl, and dioxoisoindolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea typically involves multiple steps:

    Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine.

    Introduction of Functional Groups: The chlorophenyl, nitrophenyl, and dioxoisoindolyl groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea can undergo several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form various oxidation products.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(4-nitrophenyl)urea: Lacks the dioxoisoindolyl group.

    1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]urea: Lacks the nitrophenyl group.

    1-(4-Nitrophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]urea: Lacks the chlorophenyl group.

Uniqueness

The presence of all three functional groups (chlorophenyl, nitrophenyl, and dioxoisoindolyl) in 1-(4-Chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea makes it unique. This combination of groups can impart specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

1-(4-chlorophenyl)-1-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O5/c26-17-7-11-19(12-8-17)28(25(33)27-18-9-13-20(14-10-18)30(34)35)15-3-4-16-29-23(31)21-5-1-2-6-22(21)24(29)32/h1-2,5-14H,3-4,15-16H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPKJBLUVKYQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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